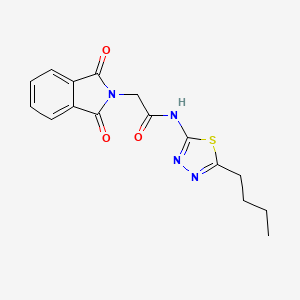![molecular formula C10H17N3O3S B4600656 1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4600656.png)
1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 1 and 3, an oxolan-2-ylmethyl group at the nitrogen atom, and a sulfonamide group at position 4
Applications De Recherche Scientifique
1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets causing changes in the biological system
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting multiple pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable 1,3-diketone to form the pyrazole ring, followed by sulfonation and subsequent substitution reactions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamide groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as 1,3-dimethyl-1H-pyrazole-4-sulfonamide and 1,3-dimethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide .
Uniqueness
1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold for drug development .
Propriétés
IUPAC Name |
1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(7-13(2)12-8)17(14,15)11-6-9-4-3-5-16-9/h7,9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNNXIJOIRMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-N'-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4600575.png)
![N-(4-bromophenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4600577.png)

![{3-(3-methoxybenzyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4600600.png)
![N~4~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4600607.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4600609.png)
![N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE](/img/structure/B4600611.png)
![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE](/img/structure/B4600614.png)
![4-(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4600618.png)

![methyl 2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate](/img/structure/B4600635.png)
![N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4600641.png)
![{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B4600642.png)
![2-(4-ethoxyphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4600646.png)
